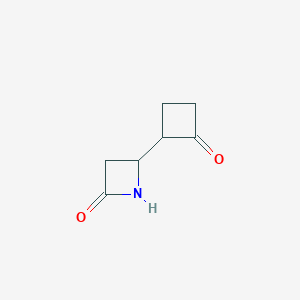
4-(2-氧代环丁基)氮杂环丁烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-(2-Oxocyclobutyl)azetidin-2-one has a wide range of applications in scientific research . Its unique structure allows for diverse applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in material science for the synthesis of novel materials with specific properties.
作用机制
Target of Action
The primary targets of 4-(2-Oxocyclobutyl)azetidin-2-one are the histone deacetylase enzymes (HDACs), specifically HDAC6 and HDAC8 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
4-(2-Oxocyclobutyl)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones and other proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of HDAC6 and HDAC8 by 4-(2-Oxocyclobutyl)azetidin-2-one affects various biochemical pathways. It leads to the overexpression of genes involved in cytoskeleton regulation and apoptosis, and the inhibition of some cell cycle genes . This can result in the induction of apoptosis and a decrease in cell proliferation .
Pharmacokinetics
Its metabolic stability has been validated in rat, mouse, and human liver microsomes .
Result of Action
The molecular and cellular effects of 4-(2-Oxocyclobutyl)azetidin-2-one’s action include the induction of apoptosis and a decrease in the proliferation of certain cancer cells, such as colorectal HCT116 cells and leukemia U937 cells . This is likely due to the changes in gene expression caused by the inhibition of HDAC6 and HDAC8 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocyclobutyl)azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines . This method is highly diastereoselective and involves subsequent potassium carbonate-mediated acetate hydrolysis, followed by intramolecular ring closure .
Industrial Production Methods
Industrial production methods for 4-(2-Oxocyclobutyl)azetidin-2-one are not well-documented in the available literature
化学反应分析
Types of Reactions
4-(2-Oxocyclobutyl)azetidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
相似化合物的比较
4-(2-Oxocyclobutyl)azetidin-2-one can be compared with other azetidinone derivatives . Similar compounds include:
Azetidin-2-one: The parent compound of the azetidinone family, known for its broad range of biological activities.
3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-one: A derivative with specific structural modifications that enhance its biological activity.
4-Alkyl-azetidin-2-ones: Compounds with alkyl substitutions that exhibit unique chemical and biological properties.
The uniqueness of 4-(2-Oxocyclobutyl)azetidin-2-one lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-(2-oxocyclobutyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYFVJONSIWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
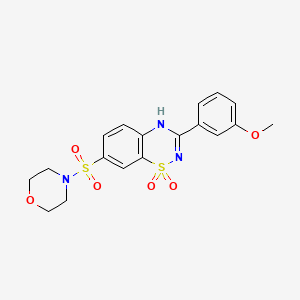
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
![13-chloro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2429941.png)
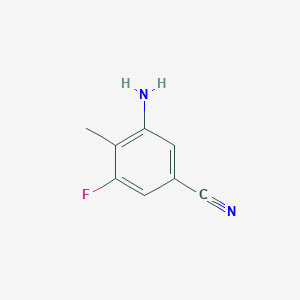
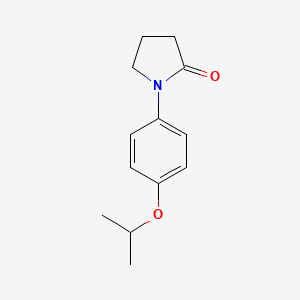
![tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2429947.png)
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
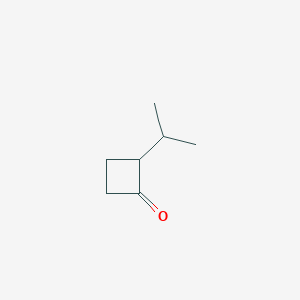
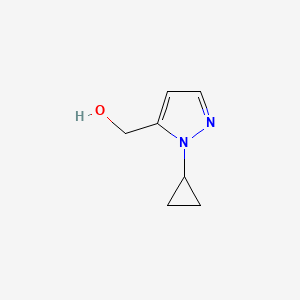
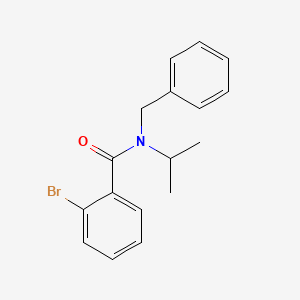
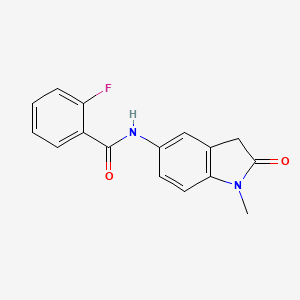
![1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429960.png)
